Fluphenazine decanoate dihydrochloride

概要

説明

作用機序

- フルフェナジンは、脳におけるシナプス後シナプスの中脳辺縁系ドパミンD1およびD2受容体をブロックします。

- それは、基礎代謝、体温、覚醒、血管運動トーン、嘔吐に影響を与えます .

類似の化合物との比較

- フルフェナジンの独自性は、その高力価と長効性デポ剤型にあります。

- 類似の化合物には、クロルプロマジンなどの他のフェノチアジンが含まれます .

生化学分析

Biochemical Properties

Fluphenazine decanoate dihydrochloride interacts with various biomolecules, primarily dopamine D2 receptors in the brain . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction with dopamine receptors is believed to be the primary biochemical reaction that mediates its antipsychotic effects .

Cellular Effects

This compound influences cell function by blocking dopamine receptors, which can affect various cellular processes . It depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, and vasomotor tone . It also has an impact on cell signaling pathways related to dopamine transmission .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its ability to block dopamine receptors . By blocking these receptors, it interferes with the normal function of dopamine, a neurotransmitter that plays a crucial role in mood regulation, reward, and addiction .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not entirely clear. It is known that the drug has a long-acting effect, which is why it is often used in the treatment of chronic conditions like schizophrenia .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages

Transport and Distribution

It is known that the drug can cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

Given its mechanism of action, it is likely that the drug localizes to areas of the cell where dopamine receptors are present .

準備方法

合成経路: フルフェナジンは、フェノチアジン誘導体を用いた化学反応によって合成されます。

工業生産: 工業生産方法は、フルフェナジンの合成、続いてデカン酸とのエステル化によるフルフェナジンデカン酸塩の形成を伴います .

化学反応解析

反応: フルフェナジンデカン酸塩は、酸化、還元、置換などのさまざまな反応を起こします。

一般的な試薬と条件: 特定の試薬と条件は、反応の種類によって異なります。例えば、酸化には過酸化物が、還元には水素化物が使用される可能性があります。

主な生成物: これらの反応は、代謝物と誘導体を生成し、化合物の薬理作用に貢献します .

科学研究の応用

精神医学: フルフェナジンは、統合失調症やその他の精神病の治療における抗精神病作用について広く研究されています。

神経学: ドパミン受容体および網様体賦活系の影響に関する研究が行われています。

SARS-CoV-2に対する可能性: 最近の研究では、フルフェナジンがSARS-CoV-2を阻害する可能性があることが示唆されています .

化学反応の分析

Reactions: Fluphenazine decanoate undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example, oxidation may involve peroxides, while reduction could use hydrides.

Major Products: These reactions yield metabolites and derivatives, contributing to the compound’s pharmacological effects .

科学的研究の応用

Psychiatry: Fluphenazine is widely studied for its antipsychotic properties in treating schizophrenia and other psychotic disorders.

Neurology: Research explores its effects on dopamine receptors and the reticular activating system.

Potential Against SARS-CoV-2: Recent studies suggest fluphenazine may inhibit SARS-CoV-2 .

類似化合物との比較

- Fluphenazine’s uniqueness lies in its high potency and long-acting depot form.

- Similar compounds include other phenothiazines like chlorpromazine .

生物活性

Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication primarily used in the treatment of schizophrenia. As a depot formulation of fluphenazine, it offers extended therapeutic effects, making it particularly beneficial for patients who may struggle with adherence to daily oral medications. This article explores the biological activity of fluphenazine decanoate, including its pharmacokinetics, efficacy in clinical settings, and side effects.

Pharmacokinetics

Absorption and Bioavailability

Fluphenazine decanoate is administered intramuscularly (IM) and is rapidly absorbed, with peak serum concentrations typically reached within 24 to 72 hours post-injection. The bioavailability of fluphenazine decanoate is notably higher than that of its hydrochloride counterpart when administered orally, which has a bioavailability of approximately 2.7% .

Half-life and Elimination

The elimination half-life of fluphenazine decanoate ranges from 6.8 to 9.6 days following IM administration, significantly longer than the 14.7 to 15.3 hours seen with fluphenazine hydrochloride . This prolonged half-life allows for less frequent dosing, which can improve patient compliance.

Metabolism

Fluphenazine undergoes hepatic metabolism, primarily through the cytochrome P450 system, leading to various metabolites such as fluphenazine sulfoxide and 7-hydroxyfluphenazine, which are excreted in urine and feces .

Efficacy in Clinical Studies

Relapse Rates

A pivotal study indicated that patients receiving fluphenazine decanoate had lower relapse rates compared to those on placebo. Specifically, in remitted nonpsychotic schizophrenics, the relapse rate was significantly reduced for those taking fluphenazine decanoate or hydrochloride versus placebo . However, there were no significant differences between the two active treatments regarding relapse rates.

Dose Comparison Studies

Research comparing fluphenazine decanoate with fluphenazine hydrochloride showed that both formulations were similarly effective in managing symptoms of schizophrenia. Notably, one study found that patients receiving fluphenazine decanoate every six weeks achieved a significant reduction in cumulative dose without compromising symptom control compared to those treated every two weeks .

Side Effects and Tolerability

Extrapyramidal Symptoms (EPS)

Fluphenazine decanoate is associated with a higher incidence of extrapyramidal symptoms compared to oral formulations. In clinical trials, approximately 35% of patients experienced severe akinesia when treated with fluphenazine decanoate . This highlights the need for careful monitoring and management of side effects in patients receiving this medication.

Other Adverse Reactions

Adverse effects may include sedation, hypotension, and potential for tardive dyskinesia with long-term use. Local tissue reactions at the injection site are rare but can occur . Additionally, there are warnings regarding the risk of neuroleptic malignant syndrome (NMS), which necessitates immediate medical intervention.

Summary Table: Key Characteristics of Fluphenazine Decanoate

| Characteristic | Value |

|---|---|

| Formulation | Long-acting injectable |

| Peak Serum Concentration | 24-72 hours post-injection |

| Half-life | 6.8 - 9.6 days |

| Bioavailability (IM) | High (exact percentage varies) |

| Common Side Effects | Akinesia, sedation, hypotension |

| Indications | Schizophrenia maintenance therapy |

特性

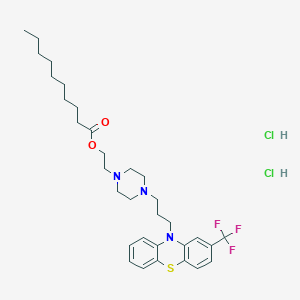

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIYWOFSPALWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46Cl2F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2376-65-0 | |

| Record name | Fluphenazine decanoate dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。